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Compound of Interest

Compound Name: Russian VX

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological differences
between the organophosphate nerve agents VX and its structural isomer, Russian VX (RVX).
Both compounds are highly potent acetylcholinesterase (AChE) inhibitors, leading to a life-
threatening cholinergic crisis. However, subtle structural variations result in notable differences
in their toxicological profiles, which are critical for the development of effective medical
countermeasures.

Physicochemical and Structural Properties

VX and RVX are structural isomers, sharing the same chemical formula (C11H26NO2PS) and
molecular weight.[1][2] The key structural difference lies in the alkyl groups attached to the
oxygen and nitrogen atoms. VX is O-ethyl S-[2-(diisopropylamino)ethyl]
methylphosphonothioate, while Russian VX is O-isobutyl S-[2-(diethylamino)ethyl]
methylphosphonothioate.[3][4] These differences in alkyl substituents influence their
physicochemical properties, including stability and, to some extent, their interaction with the
target enzyme.[2]

Table 1: Physicochemical Properties of VX and Russian VX (RVX)
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Property VX Russian VX (RVX)
S-{2-[Di(propan-2- S-[2-(diethylamino)ethyl] O-

IUPAC Name yl)amino]ethyl} O-ethyl isobutyl
methylphosphonothioate methylphosphonothioate

CAS Number 50782-69-9 159939-87-4

Molecular Formula C11H26NO2PS C11H26NO2PS

Molecular Weight 267.37 g/mol [1] 267.37 g/mol

Appearance Amber-colored, oily liquid[1] Oily liquid

Odor Odorless[1] Odorless

Vapor Pressure 0.09 Pa[1] Low

Boiling Point 298 °C (568 °F)[1] High

Melting Point -51 °C (-60 °F)[1]

Density ~1.008 g/cm?3[1]

Solubility Slightly soluble in water;

soluble in organic solvents[5]

Note: Detailed physicochemical data for RVX is less publicly available compared to VX.

Comparative Toxicology

The primary mechanism of toxicity for both VX and RVX is the irreversible inhibition of
acetylcholinesterase (AChE), the enzyme responsible for hydrolyzing the neurotransmitter
acetylcholine (ACh) in synaptic clefts.[6][7] This inhibition leads to an accumulation of ACh and
subsequent overstimulation of muscarinic and nicotinic receptors, resulting in a cholinergic
crisis.[7] While the overarching mechanism is the same, there are notable differences in their
toxic potency.

Acute Toxicity (LD50)

The median lethal dose (LD50) is a measure of the acute toxicity of a substance. Several
studies have compared the LD50 of VX and RVX in various animal models and via different
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routes of exposure. While both are extremely toxic, some studies suggest that VX is slightly
more potent.

Table 2: Comparative Acute Toxicity (LD50) of VX and Russian VX (RVX)

] Route of
Species L . VX (ng/kg) RVX (ng/kg) Reference
Administration

Inhalation (10 110.7 (95% CI: 64.2 (95% CI:

Rat (Male) ) [8]
min) 73.5-166.7) 42.1-97.8)

Rat Subcutaneous 131 - 9]

Human

) Percutaneous - 0.1 mg/kg [10]
(estimated)

Note: The inhalation data indicates that under these specific experimental conditions, RVX is
more toxic than VX in rats.[8] However, other sources suggest American VX is slightly more
toxic than Russian and Chinese VX.[6][11] These discrepancies may be due to different
experimental protocols, animal strains, or the specific formulations of the agents used.

Acetylcholinesterase (AChE) Inhibition

The rate of AChE inhibition is a key factor in the toxicity of these agents. In vitro studies have
shown that the toxic enantiomer of RVX, (-)-VR, has an inhibition rate constant for
acetylcholinesterase that is four times higher than that of the toxic enantiomer of VX, (-)-VX.[3]
This suggests a more rapid inhibition of the target enzyme by RVX's active isomer. However, in
vivo studies in rats have indicated that overall AChE inhibition is less pronounced for RVX
compared to VX.[12] This discrepancy may be related to differences in toxicokinetics, including
metabolism and distribution.

Table 3: Comparative Acetylcholinesterase (AChE) Inhibition
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Parameter VX Russian VX (RVX) Reference

Inhibition Rate
Constant (in vitro, - ~4x higher than VX [3]

toxic enantiomer)

Overall AChE
Inhibition (in vivo, rat More pronounced Less pronounced [12]
brain)

Toxicokinetics and Metabolism

Toxicokinetic studies reveal differences in the absorption, distribution, metabolism, and
elimination of VX and RVX. While absorption rates through the skin are practically identical for
the enantiomers of both VX and RVX in swine, their elimination rates differ significantly.[3]
Studies in swine have shown that the elimination of VX is much slower compared to RVX.[3]

The metabolism of VX involves hydrolysis and oxidation, producing metabolites such as ethyl
methylphosphonic acid (EMPA) and the toxic compound EA-2192.[6] The metabolism of RVX is
less extensively documented in publicly available literature but is expected to follow similar
pathways, yielding corresponding metabolites.

Non-Cholinergic Effects

While the primary toxic effects of VX and RVX are due to AChE inhibition, there is growing
evidence for non-cholinergic mechanisms contributing to their overall toxicity. For VX, these
include the induction of oxidative stress.[13] Studies have shown that N-acetylcysteine (NAC),
an antioxidant, can help reduce the cholinergic and oxidative stress-mediated toxicity induced
by VX when used in conjunction with standard antidotes.[13] It is plausible that RVX induces
similar non-cholinergic effects, though specific comparative studies are limited.

Signaling Pathways

The primary signaling pathway disrupted by both VX and RVX is the cholinergic pathway due to
the accumulation of acetylcholine. This leads to the hyperstimulation of:
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e Muscarinic Acetylcholine Receptors (MAChRSs): G-protein coupled receptors that mediate
parasympathetic effects.

« Nicotinic Acetylcholine Receptors (nAChRS): Ligand-gated ion channels located at the
neuromuscular junction and in the central nervous system.

The overstimulation of these receptors leads to a cascade of downstream signaling events,
ultimately resulting in the clinical signs of nerve agent poisoning. While the fundamental
pathway is the same for both agents, differences in their interaction with AChE and their
toxicokinetics may lead to variations in the magnitude and duration of these downstream
effects.
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Experimental Protocols
Determination of Acute Toxicity (LD50)

The following is a generalized protocol for determining the LD50 of a nerve agent in a rodent

model, based on standard toxicological methods.

Animal Model: Select a suitable rodent model (e.qg., rats, guinea pigs) of a specific strain,
age, and sex.

Acclimatization: Acclimate the animals to the laboratory conditions for a specified period
before the experiment.

Dose Preparation: Prepare serial dilutions of the nerve agent in a suitable vehicle.

Administration: Administer the nerve agent to different groups of animals via the desired
route (e.g., inhalation, subcutaneous, intravenous).

Observation: Observe the animals for a defined period (e.g., 24 hours) for signs of toxicity
and mortality.

Data Analysis: Record the number of deaths in each dose group and calculate the LD50
value with 95% confidence intervals using a statistical method such as probit analysis.[8]

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's
Method)

This in vitro assay is commonly used to determine the inhibitory potency of compounds on
AChE.[14]

Reagents: Prepare a phosphate buffer (pH 8.0), a solution of 5,5'-dithiobis-(2-nitrobenzoic
acid) (DTNB), the substrate acetylthiocholine iodide (ATCI), and the test compound (VX or
RVX) at various concentrations.

Enzyme Preparation: Use a purified source of AChE (e.g., from electric eel or human
erythrocytes).

Assay Procedure:
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[e]

In a 96-well plate, add the phosphate buffer, AChE solution, and the test compound.

o

Incubate for a specific time to allow for enzyme inhibition.

[¢]

Initiate the reaction by adding DTNB and ATCI.

[¢]

Measure the increase in absorbance at 412 nm over time using a microplate reader. The
rate of color change is proportional to the AChE activity.

Data Analysis: Calculate the percentage of AChE inhibition for each concentration of the test
compound and determine the IC50 value (the concentration of inhibitor that causes 50%
inhibition of the enzyme).

In Vivo Toxicity Asses In Vitts  AChE Inhibition Assay

Animal Preparation Reagent Preparation
(Acclimatization, Grouping) (AChE, Substrate, Inhibitor)

Dose Administration Incubation
(VX or RVX via specific route) (AChE + VX/RVX)

Observation Enzymatic Reaction
(Clinical signs, Mortality) (Ellman’'s Method)

LD50 Calculation
(Probit Analysis)

LD50 Value

IC50 Calculation
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General Experimental Workflow for Toxicological Assessment

Conclusion

While both VX and Russian VX are highly toxic organophosphate nerve agents that primarily
act by inhibiting acetylcholinesterase, there are subtle but significant differences in their
toxicological profiles. These differences, arising from their isomeric structures, are evident in
their acute toxicity, rates of AChE inhibition, and toxicokinetics. A thorough understanding of
these variations is paramount for the development of broad-spectrum and effective medical
countermeasures for nerve agent poisoning. Further research is warranted to fully elucidate the
comparative non-cholinergic effects and metabolic pathways of these two potent chemical
warfare agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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